molecular formula C21H21NO4S2 B11373564 Methyl 5'-({[2-(propan-2-yl)phenoxy]acetyl}amino)-2,3'-bithiophene-4'-carboxylate

Methyl 5'-({[2-(propan-2-yl)phenoxy]acetyl}amino)-2,3'-bithiophene-4'-carboxylate

Cat. No.: B11373564
M. Wt: 415.5 g/mol
InChI Key: SWBAWPCDRJQGJP-UHFFFAOYSA-N
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Description

METHYL 5’-{2-[2-(PROPAN-2-YL)PHENOXY]ACETAMIDO}-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE is a complex organic compound with a unique structure that includes bithienyl and phenoxyacetamido groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5’-{2-[2-(PROPAN-2-YL)PHENOXY]ACETAMIDO}-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions, as well as scaling up the reactions to industrial scale.

Chemical Reactions Analysis

Types of Reactions

METHYL 5’-{2-[2-(PROPAN-2-YL)PHENOXY]ACETAMIDO}-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The bithienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

METHYL 5’-{2-[2-(PROPAN-2-YL)PHENOXY]ACETAMIDO}-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of METHYL 5’-{2-[2-(PROPAN-2-YL)PHENOXY]ACETAMIDO}-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The bithienyl and phenoxyacetamido groups may play a role in binding to these targets and modulating their activity.

Comparison with Similar Compounds

METHYL 5’-{2-[2-(PROPAN-2-YL)PHENOXY]ACETAMIDO}-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE can be compared with other similar compounds, such as:

    METHYL 5’-{2-[2-(PROPAN-2-YL)PHENOXY]ACETAMIDO}-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE: Similar structure but with different substituents.

    Phenoxyacetamido Derivatives: Compounds with similar phenoxyacetamido groups but different core structures.

    Bithiophene Derivatives: Compounds with similar bithienyl groups but different functional groups.

Properties

Molecular Formula

C21H21NO4S2

Molecular Weight

415.5 g/mol

IUPAC Name

methyl 2-[[2-(2-propan-2-ylphenoxy)acetyl]amino]-4-thiophen-2-ylthiophene-3-carboxylate

InChI

InChI=1S/C21H21NO4S2/c1-13(2)14-7-4-5-8-16(14)26-11-18(23)22-20-19(21(24)25-3)15(12-28-20)17-9-6-10-27-17/h4-10,12-13H,11H2,1-3H3,(H,22,23)

InChI Key

SWBAWPCDRJQGJP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1OCC(=O)NC2=C(C(=CS2)C3=CC=CS3)C(=O)OC

Origin of Product

United States

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